N-(2-PYRIDYLMETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
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Overview
Description
N-(2-Pyridylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that features a pyridine ring, a thiophene ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Pyridylmethyl Group: This step involves the alkylation of the oxadiazole ring with a pyridylmethyl halide in the presence of a base such as potassium carbonate.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-pyridylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: The pyridylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazides.
Substitution: Substituted pyridylmethyl derivatives.
Scientific Research Applications
N-(2-pyridylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-pyridylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
N-(2-Pyridylmethyl)-2-(2-thienyl)indol-1-ylacetamide: This compound shares the pyridylmethyl and thiophene moieties but differs in the core structure.
2-Phenyl-6-(2-thienyl)pyridine: Similar in having a thiophene ring but differs in the presence of a phenyl group and the absence of the oxadiazole ring.
Uniqueness
N-(2-pyridylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for designing molecules with specific biological or material properties.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-12(15-8-9-4-1-2-6-14-9)13-16-11(17-19-13)10-5-3-7-20-10/h1-7H,8H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWESZPAHRBTMPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=NC(=NO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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